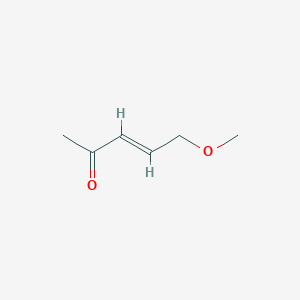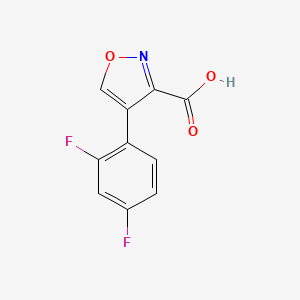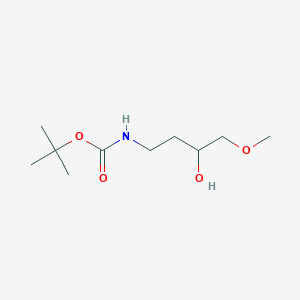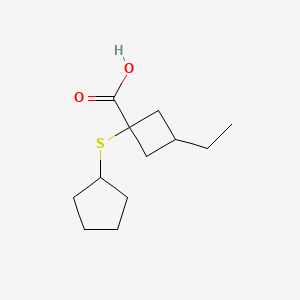![molecular formula C10H8N2O3 B13544678 1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane-1-carboxylic acid , is a chemical compound that has garnered significant interest in medicinal chemistry. Its molecular formula is C10H8N2O2 , and its molecular weight is approximately 188.18 g/mol . This compound features a unique cyclopropane ring fused to a pyridine moiety, making it an intriguing target for research and applications.
准备方法
Synthetic Routes:: Several synthetic routes exist for the preparation of 1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid. One common approach involves the reaction of a suitable cyclopropane precursor (such as an alkyl ketene dimer) with 6-cyanopyridine under appropriate conditions . The choice of nucleophile is crucial due to the acylating nature of alkyl ketene dimers.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production involves considerations such as yield, cost-effectiveness, and safety.
化学反应分析
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various derivatives.
Reduction: Reduction reactions yield modified cyclopropane derivatives.
Substitution: Substituents can be introduced at the pyridine or cyclopropane ring positions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include cyclopropane derivatives with altered functional groups or side chains.
科学研究应用
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific receptors or enzymes.
Chemical Biology: It serves as a building block for bioactive molecules.
Industry: Its derivatives may have applications in agrochemicals, pharmaceuticals, or materials science.
作用机制
The exact mechanism by which this compound exerts its effects depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid stands out due to its unique cyclopropane-pyridine fusion. Similar compounds include cyclopropane carboxylic acids and pyridine derivatives, but none share precisely the same structure.
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
1-(6-cyanopyridin-3-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-1-2-8(6-12-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI 键 |
DBAZXCGKPHULSY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)O)OC2=CN=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


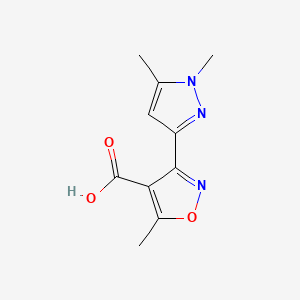
![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
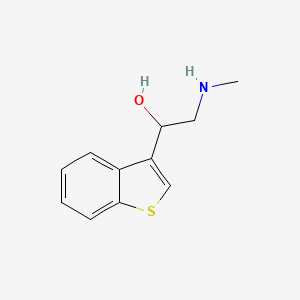
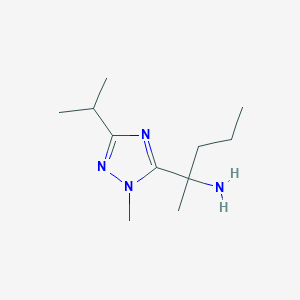
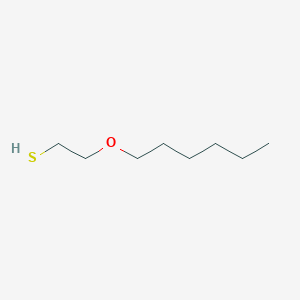
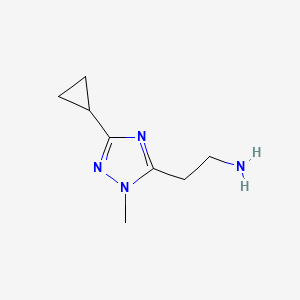

![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
